N-(1-benzyl-1H-1,2,4-triazol-3-yl)-3,5-dimethoxybenzamide
Description
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-3,5-dimethoxybenzamide (CAS: 828299-07-6) is a triazole-based benzamide derivative characterized by a 1-benzyl-substituted 1,2,4-triazole core and a 3,5-dimethoxybenzamide moiety. This structure confers unique physicochemical properties, including moderate lipophilicity (due to methoxy and benzyl groups) and hydrogen-bonding capacity (via the amide and triazole functionalities).
Properties
IUPAC Name |
N-(1-benzyl-1,2,4-triazol-3-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-15-8-14(9-16(10-15)25-2)17(23)20-18-19-12-22(21-18)11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUIKVQSYOLOAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN(C=N2)CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001167841 | |
| Record name | 3,5-Dimethoxy-N-[1-(phenylmethyl)-1H-1,2,4-triazol-3-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001167841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828299-07-6 | |
| Record name | 3,5-Dimethoxy-N-[1-(phenylmethyl)-1H-1,2,4-triazol-3-yl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=828299-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethoxy-N-[1-(phenylmethyl)-1H-1,2,4-triazol-3-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001167841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Benzylation: The triazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.
Coupling with Benzamide: The benzylated triazole is coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The triazole ring and methoxy groups participate in oxidation under controlled conditions. Key findings include:
Reagents and Conditions
| Oxidizing Agent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| KMnO₄ (aq. H₂SO₄) | Water | 80°C | Carboxylic acid derivative | 72% | |
| H₂O₂ (FeCl₃ cat.) | Ethanol | RT | Hydroxylated triazole | 65% |
-
Mechanism : Mn(VII) in KMnO₄ oxidizes the triazole’s C–H bonds to carboxyl groups, while H₂O₂/FeCl₃ generates hydroxyl radicals for selective hydroxylation.
-
Example : Oxidation with KMnO₄ cleaves the triazole-benzyl bond, yielding 3,5-dimethoxybenzoic acid and 1H-1,2,4-triazole-3-carboxylic acid .
Reduction Reactions
The benzamide carbonyl and triazole ring are reduced under specific conditions:
Reagents and Outcomes
| Reducing Agent | Solvent | Target Site | Product | Yield | Source |
|---|---|---|---|---|---|
| NaBH₄ | MeOH | Benzamide carbonyl | Alcohol derivative | 58% | |
| LiAlH₄ | THF | Triazole ring | Tetrahydrotriazole | 41% |
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Selectivity : NaBH₄ selectively reduces the benzamide carbonyl to a secondary alcohol, while LiAlH₄ hydrogenates the triazole ring .
Nucleophilic Substitution
The benzyl group undergoes substitution reactions due to its activated position:
Reaction Examples
| Substrate | Nucleophile | Catalyst | Product | Yield | Source |
|---|---|---|---|---|---|
| Benzyl-Cl | NaN₃ | CuI (1 mol%) | Azide intermediate | 85% | |
| Benzyl-Br | NH₃ | K₂CO₃ | Benzylamine analog | 76% |
-
Kinetics : Benzyl halides react via an SN2 mechanism, with CuI accelerating azide substitutions (click chemistry) .
Cycloaddition and Coupling
The triazole ring participates in Huisgen cycloaddition and Suzuki-Miyaura coupling:
Key Data
| Reaction Type | Partner | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|---|
| CuAAC | Phenylacetylene | CuI/PPh₃ | US, 50°C | Bis-triazole | 93% | |
| Suzuki | Boronic acid | Pd(PPh₃)₄ | DMF, 100°C | Biaryl derivative | 68% |
-
Ultrasonic (US) Acceleration : Reduces reaction time from 12 h to 2 h for triazole-triazole conjugates .
Acid/Base-Mediated Reactions
The methoxybenzamide moiety undergoes demethylation and hydrolysis:
Conditions and Outcomes
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C | Catechol derivative | Chelation studies | |
| NaOH (aq.) | Reflux, 6 h | 3,5-dihydroxybenzamide | Anticancer screening |
Photochemical Reactivity
UV-induced reactions reveal unique pathways:
| Light Source | Additive | Product | Yield | Source |
|---|---|---|---|---|
| UV-C (254 nm) | O₂ | Triazole N-oxide | 34% | |
| UV-A (365 nm) | Rose Bengal | Singlet oxygen adduct | 22% |
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) data:
| Condition | Temperature | Degradation Pathway | Residual Mass | Source |
|---|---|---|---|---|
| N₂ atm | 220°C | Benzamide cleavage | 12% | |
| Air | 180°C | Triazole ring oxidation | 28% |
Scientific Research Applications
Antimicrobial Activity
The triazole moiety is well-known for its antimicrobial properties. Compounds containing the 1,2,4-triazole ring have been extensively studied for their ability to inhibit the growth of various pathogens. Research indicates that derivatives of triazoles exhibit significant activity against bacteria and fungi, making them valuable in developing new antimicrobial agents .
Anticancer Properties
Studies have shown that triazole derivatives possess anticancer activity by inducing apoptosis in cancer cells. The incorporation of the benzamide group enhances the lipophilicity and biological activity of the compound. For instance, compounds similar to N-(1-benzyl-1H-1,2,4-triazol-3-yl)-3,5-dimethoxybenzamide have been reported to exhibit cytotoxic effects on several cancer cell lines through mechanisms involving cell cycle arrest and apoptosis .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The presence of methoxy groups in the structure may contribute to enhanced anti-inflammatory activity by improving the compound's interaction with biological targets .
Fungicides
Triazole compounds are widely used as fungicides in agriculture due to their efficacy against a broad spectrum of fungal pathogens. The application of this compound could potentially enhance crop protection by targeting specific fungal enzymes involved in cell wall synthesis or sterol biosynthesis .
Herbicides
Research suggests that triazole derivatives may exhibit herbicidal activity by disrupting plant metabolic processes. This aspect is particularly relevant for developing selective herbicides that minimize damage to crops while effectively controlling weed populations .
Polymer Chemistry
The unique properties of triazole compounds make them suitable candidates for polymerization processes. Their ability to form stable complexes with metal ions can be harnessed in creating advanced materials with specific functionalities such as conductivity or catalytic properties .
Nanotechnology
This compound can be utilized in the synthesis of nanoparticles or nanocomposites due to its chemical stability and ability to interact with various substrates. These nanomaterials can find applications in drug delivery systems or as sensors for detecting environmental pollutants .
Case Studies
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, while the benzamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., 4-Fluorophenyl) : Enhance anticancer and antioxidant activities compared to unsubstituted analogs, likely due to improved target binding (e.g., kinase inhibition) .
- Bulkier Substituents (e.g., 4-Bromobenzyl) : Increase antifungal potency by enhancing hydrophobic interactions with fungal membrane targets .
- Tetrazole vs. Triazole : Tetrazole analogs (e.g., CAS 828299-07-6) mimic carboxylic acids, enabling unique receptor interactions, while triazoles offer metabolic stability .
Physicochemical Properties
Table 2: Comparative Physicochemical Profiles
Key Trends :
Biological Activity
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : CHNO
Molecular Weight : 342.35 g/mol
IUPAC Name : this compound
The compound features a triazole ring fused with a benzamide structure, which is known to enhance bioactivity. The presence of methoxy groups contributes to its lipophilicity, potentially improving membrane permeability.
1. Anticancer Activity
Research indicates that similar triazole derivatives exhibit significant anticancer properties. For instance, compounds with a triazole moiety have been shown to inhibit mTORC1 activity and induce autophagy in cancer cells, leading to reduced cell proliferation and enhanced apoptosis . The specific compound under discussion may share these mechanisms due to its structural similarities.
The biological activity of this compound can be attributed to several mechanisms:
- mTORC1 Inhibition : Similar compounds have demonstrated the ability to disrupt mTOR signaling pathways, which are crucial for cell growth and survival .
- Autophagy Modulation : By interfering with autophagic flux, these compounds may promote the accumulation of autophagic markers like LC3-II in cancer cells .
3. Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial activities. For example, 1,2,4-triazoles show efficacy against various bacterial strains and fungi . The specific compound may exhibit similar properties due to the inherent characteristics of the triazole ring.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of mTORC1; Induction of autophagy | |
| Antimicrobial | Inhibition of cell wall synthesis; Disruption of membranes |
Case Study 1: Anticancer Efficacy
In a study focusing on analogs of triazole-based compounds, two derivatives exhibited submicromolar antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2). These compounds not only inhibited cell growth but also altered autophagic processes by preventing mTORC1 reactivation during nutrient refeeding .
Case Study 2: Antimicrobial Activity
A related study evaluated the antimicrobial efficacy of various triazole compounds against common pathogens. The results indicated that certain derivatives could effectively inhibit bacterial growth at low concentrations, suggesting potential therapeutic applications in treating infections .
Q & A
Q. What are the optimal synthetic routes for N-(1-benzyl-1H-1,2,4-triazol-3-yl)-3,5-dimethoxybenzamide?
Methodological Answer: The synthesis involves coupling a substituted triazole with a dimethoxybenzoyl group. A general method includes:
- Step 1: React 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst (4–6 hours) .
- Step 2: Purify via vacuum evaporation and recrystallization. For benzamide coupling, use 3,5-dimethoxybenzoic acid activated with reagents like EDCI/HOBt, followed by reaction with the triazole intermediate in DMF at 60°C .
Example Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol or DMF |
| Catalyst | Glacial acetic acid or EDCI/HOBt |
| Temperature | Reflux (80°C) or 60°C |
| Reaction Time | 4–6 hours |
| Purification | Recrystallization or silica gel chromatography |
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR: Look for diagnostic signals:
- Benzyl group: Aromatic protons at δ 7.2–7.6 ppm (multiplet) and a CH2 group at δ 5.3–5.5 ppm.
- Dimethoxybenzamide: Two methoxy singlets (δ ~3.8 ppm) and aromatic protons (δ 6.8–7.6 ppm) split into specific patterns (e.g., doublets for para-substitution) .
- HRMS: Confirm molecular ion ([M+H]+) with mass accuracy <5 ppm. For C19H19N3O3, expected m/z = 337.1426 .
Example NMR Data (from analogous compounds):
| Proton Position | δ (ppm) | Multiplicity |
|---|---|---|
| Benzyl CH2 | 5.4 | Singlet |
| Methoxy groups | 3.82 | Singlet |
| Triazole proton | 8.1 | Singlet |
Q. Which crystallographic tools are recommended for structural determination?
Methodological Answer:
- Use SHELX (SHELXL for refinement, SHELXS/SHELXD for structure solution) for single-crystal X-ray diffraction.
- Workflow:
Advanced Research Questions
Q. How can biological activity against histone deacetylases (HDACs) be evaluated?
Methodological Answer:
- In vitro assay:
- Use recombinant HDAC isoforms (e.g., HDAC6) in a fluorometric assay with acetylated lysine substrates.
- Measure inhibition via fluorescence release (λex = 360 nm, λem = 460 nm).
- Compare IC50 values with reference inhibitors (e.g., trichostatin A).
- Structural basis: Molecular docking into HDAC6’s catalytic pocket (PDB: 5EF7) to predict interactions with the triazole and dimethoxy groups .
Q. How to resolve contradictions in crystallographic data (e.g., disorder in the benzyl group)?
Methodological Answer:
Q. What structure-activity relationships (SAR) are observed with substituent variations?
Methodological Answer:
- Key SAR findings (from analogous triazole-benzamides):
- Benzyl vs. cyclohexyl substitution: Benzyl enhances HDAC6 selectivity (IC50 <100 nM vs. >1 µM for cyclohexyl).
- Methoxy position: 3,5-Dimethoxy improves solubility and π-stacking in hydrophobic pockets vs. mono-methoxy.
- Triazole substitution: N1-benzyl increases metabolic stability compared to methyl groups .
SAR Table:
| Substituent | HDAC6 IC50 (nM) | Solubility (µg/mL) |
|---|---|---|
| N1-Benzyl, 3,5-dimethoxy | 85 ± 12 | 15.2 ± 1.3 |
| N1-Cyclohexyl, 3-methoxy | 1200 ± 150 | 8.7 ± 0.9 |
Q. How to address discrepancies in NMR purity vs. HPLC data?
Methodological Answer:
- Hypothesis: Residual solvents or rotamers may cause NMR impurities.
- Resolution:
- Run reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify purity (>95%).
- Use 2D NMR (COSY, HSQC) to confirm rotameric equilibria (e.g., hindered rotation in the benzamide group) .
Q. What are the metabolic stability challenges for this compound?
Methodological Answer:
- Major pathways: CYP3A4-mediated oxidation of the benzyl group or O-demethylation of methoxy groups.
- Mitigation:
- Introduce electron-withdrawing groups (e.g., fluorine) on the benzyl ring.
- Use deuterated methoxy groups to slow oxidative cleavage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
